Peramivir

Description

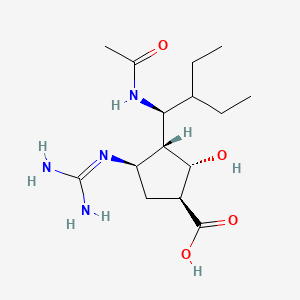

Structure

3D Structure

Properties

IUPAC Name |

(1S,2S,3S,4R)-3-[(1S)-1-acetamido-2-ethylbutyl]-4-(diaminomethylideneamino)-2-hydroxycyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N4O4/c1-4-8(5-2)12(18-7(3)20)11-10(19-15(16)17)6-9(13(11)21)14(22)23/h8-13,21H,4-6H2,1-3H3,(H,18,20)(H,22,23)(H4,16,17,19)/t9-,10+,11+,12-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRQDFNLINLXZLB-CKIKVBCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(C1C(CC(C1O)C(=O)O)N=C(N)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)[C@@H]([C@H]1[C@@H](C[C@@H]([C@H]1O)C(=O)O)N=C(N)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10904727 | |

| Record name | Peramivir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10904727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330600-85-6, 229614-56-6, 229614-55-5 | |

| Record name | Peramivir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=330600-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+/-)-Peramivir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0229614566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Peramivir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0330600856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Peramivir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06614 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Peramivir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10904727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PERAMIVIR, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IDL9Q29886 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PERAMIVIR ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZS94HQO3B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Synthesis of Peramivir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Peramivir is a potent antiviral drug effective against both influenza A and B viruses. Developed by BioCryst Pharmaceuticals, it functions as a neuraminidase inhibitor, preventing the release of new viral particles from infected cells.[1][2] Its development was a landmark in structure-based drug design, leading to a highly effective intravenous treatment for acute uncomplicated influenza.[3] This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound, complete with detailed experimental protocols and quantitative data for researchers in the field of antiviral drug development.

Discovery and Development

The journey of this compound from concept to clinical application is a testament to the power of rational drug design. BioCryst Pharmaceuticals utilized a structure-based approach to develop this novel cyclopentane neuraminidase inhibitor.[3][4] The development process involved key milestones, including extensive preclinical and clinical trials to establish its safety and efficacy.

A significant moment in its history was the Emergency Use Authorization (EUA) granted by the U.S. Food and Drug Administration (FDA) in October 2009 during the H1N1 influenza pandemic, allowing for its intravenous use in hospitalized patients. Following further clinical development, this compound, under the trade name Rapivab, received full FDA approval in December 2014 for the treatment of acute uncomplicated influenza in adults. Its approval has since been expanded to include pediatric patients.

Mechanism of Action

This compound's therapeutic effect stems from its function as a transition-state analogue inhibitor of the influenza neuraminidase enzyme. This viral enzyme is crucial for the cleavage of sialic acid residues on the surface of infected cells, a process necessary for the release of newly formed virus particles. By binding to the active site of neuraminidase, this compound blocks this enzymatic activity. This action prevents the egress of new virions from the host cell, thereby limiting the spread of the infection within the respiratory tract.

References

- 1. CN100432047C - Synthesis process of this compound as medicine for antagonizing influenza and bird flu virus - Google Patents [patents.google.com]

- 2. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A clinical trial of intravenous this compound compared with oral oseltamivir for the treatment of seasonal influenza in hospitalized adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

Peramivir: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peramivir is a potent antiviral agent effective against both influenza A and B viruses. As a neuraminidase inhibitor, it plays a crucial role in preventing the release of new viral particles from infected host cells, thereby halting the spread of infection. This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical and pharmacological properties, and mechanism of action. It includes detailed experimental protocols for its synthesis and quantitative analysis, and visual diagrams to elucidate its mode of action and experimental workflows, intended for use by researchers and professionals in the field of drug development.

Chemical Structure and Identifiers

This compound is a cyclopentane derivative with a strategically designed structure that acts as a transition-state analogue inhibitor of the influenza neuraminidase enzyme.

IUPAC Name: (1S,2S,3S,4R)-3-[(1S)-1-acetamido-2-ethylbutyl]-4-(diaminomethylideneamino)-2-hydroxycyclopentane-1-carboxylic acid[1]

Chemical Structure:

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 330600-85-6 (anhydrous)[1][2] |

| 1041434-82-5 (trihydrate)[2][3] | |

| PubChem CID | 154234 |

| DrugBank ID | DB06614 |

| Molecular Formula | C₁₅H₂₈N₄O₄ |

Physicochemical and Pharmacological Properties

The efficacy and clinical utility of this compound are underpinned by its specific physicochemical and pharmacological characteristics.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 328.41 g/mol |

| Water Solubility | 0.38 mg/mL |

| pKa (Strongest Acidic) | 4.09 |

| pKa (Strongest Basic) | 12.46 |

| logP | -0.27 |

Table 3: Pharmacological and Pharmacokinetic Properties of this compound

| Property | Value |

| Mechanism of Action | Neuraminidase Inhibitor |

| Protein Binding | < 30% |

| Metabolism | Minimal |

| Elimination Half-life | Approximately 20 hours in adults with normal renal function |

| Route of Elimination | Primarily renal, with >80% excreted unchanged in urine |

| Approved Route of Administration | Intravenous |

Mechanism of Action: Inhibition of Neuraminidase

This compound exerts its antiviral effect by selectively inhibiting the neuraminidase enzyme on the surface of the influenza virus. This enzyme is critical for the release of newly formed viral particles from infected host cells. By blocking the active site of neuraminidase, this compound prevents the cleavage of sialic acid residues that anchor the new virions to the cell surface. This results in the aggregation of viruses at the cell surface and prevents their release, thereby limiting the spread of the infection within the respiratory tract.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Peramivir's Role as a Neuraminidase Inhibitor

This guide provides a comprehensive technical overview of this compound, a potent antiviral agent, and its function as a selective inhibitor of the influenza virus neuraminidase (NA) enzyme. This compound is a cyclopentane analogue designed to mimic the transition state of sialic acid, the natural substrate of the neuraminidase enzyme. Its intravenous administration offers a critical therapeutic alternative for patients who cannot tolerate oral or inhaled antivirals.

Core Mechanism of Action

The influenza virus life cycle culminates in the release of newly assembled virions from the surface of an infected host cell. This crucial step is mediated by the viral neuraminidase enzyme, which cleaves terminal sialic acid residues from host cell glycoproteins, thereby severing the tether between the progeny virions' hemagglutinin (HA) protein and the host cell membrane.[1]

This compound functions as a highly selective, competitive, and transition-state analogue inhibitor of influenza A and B virus neuraminidases.[2][3] By binding with high affinity to the conserved active site of the NA enzyme, this compound prevents the cleavage of sialic acid.[1] This inhibition leads to the aggregation of newly formed viral particles on the host cell surface, effectively halting their release and spread to other cells.[4]

A distinguishing feature of this compound is its slow dissociation rate from the neuraminidase active site. The tight binding is attributed to specific structural interactions, including a guanidino group that forms stable hydrogen bonds and electrostatic interactions within the enzyme's active site. This prolonged inhibition of the enzyme contributes to its potent antiviral activity.

References

In-vitro Efficacy of Peramivir: A Technical Overview for Researchers

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth analysis of the in-vitro activity of Peramivir, a potent neuraminidase inhibitor, against seasonal and pandemic strains of influenza A and B viruses. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key data on this compound's inhibitory concentrations, details the experimental methodologies used for its evaluation, and visualizes its mechanism of action and experimental workflows.

Executive Summary

This compound demonstrates significant in-vitro activity against a broad range of influenza A and B viruses. It functions by selectively binding to the viral neuraminidase enzyme, preventing the release of progeny virions from infected host cells and thus halting the spread of infection.[1] This guide presents a compilation of 50% inhibitory concentration (IC50) values, showcasing this compound's potency against various influenza subtypes, including avian strains with pandemic potential such as H5N1, H7N9, and H9N2.[2] Furthermore, it explores the impact of specific amino acid substitutions in the neuraminidase protein on this compound susceptibility and provides a detailed protocol for the most common in-vitro assessment method, the fluorescence-based neuraminidase inhibition assay.

Quantitative In-vitro Activity of this compound

The in-vitro efficacy of this compound is typically quantified by its 50% inhibitory concentration (IC50), the concentration of the drug required to inhibit 50% of the viral neuraminidase activity. The following tables summarize the IC50 values of this compound against various influenza A and B virus strains from published studies.

Table 1: In-vitro Inhibitory Activity of this compound against Influenza A Viruses

| Influenza A Subtype | Strain/Isolate | IC50 (nM) - Mean ± SD or Range | Reference(s) |

| A(H1N1)pdm09 | Wild-Type | 0.74 ± 0.33 | [3] |

| H275Y Mutant | 31.3 ± 10.3 (241-fold increase) | [3] | |

| I117V Mutant | No significant change | [4] | |

| I117V + H275Y Dual Mutant | 2-fold higher than H275Y alone | ||

| A(H3N2) | Wild-Type | Normal Inhibition (Specific value not provided) | |

| A(H5N1) | Clade 2.3.2.1a | 0.09 - 0.21 | |

| Clade 2.3.4.4b | 0.09 - 0.21 | ||

| Laos/26 (H274Y) | >3,000-fold increase | ||

| Laos/26 (I222M + H274Y) | >8,000-fold increase (Oseltamivir), >3,000-fold increase (this compound) | ||

| Vn/1203 (D198G) | 4-fold increase | ||

| Vn/1203 (E119G) | Relatively little effect | ||

| A(H7N9) | Not Specified | Highly effective in-vitro | |

| A(H9N2) | Not Specified | Highly effective in-vitro |

Table 2: In-vitro Inhibitory Activity of this compound against Influenza B Viruses

| Influenza B Lineage | Strain/Isolate | IC50 (nM) - Mean ± SD or Range | Reference(s) |

| Victoria | BR/08 | 1.1 | |

| Yamagata & Victoria | Wild-Type | 0.74 ± 0.33 | |

| I221T Mutant | Reduced inhibition | ||

| K360E Mutant | Highly reduced inhibition | ||

| G145R; Y142H Mutant | Highly reduced inhibition |

Experimental Protocols: Neuraminidase Inhibition Assay

The most widely used method to determine the in-vitro activity of this compound is the fluorescence-based neuraminidase inhibition assay. This assay measures the ability of the drug to inhibit the enzymatic activity of influenza neuraminidase.

Principle

The assay utilizes a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). When cleaved by the neuraminidase enzyme, MUNANA releases a fluorescent product, 4-methylumbelliferone (4-MU). The fluorescence intensity is directly proportional to the neuraminidase activity. In the presence of an inhibitor like this compound, the enzymatic cleavage of MUNANA is reduced, leading to a decrease in fluorescence. The IC50 value is calculated from a dose-response curve of the inhibitor.

Materials

-

Influenza virus isolates

-

This compound (and other neuraminidase inhibitors for comparison)

-

2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

-

4-methylumbelliferone (4-MU) standard

-

Assay Buffer (e.g., MES buffer with CaCl2)

-

Stop Solution (e.g., NaOH in ethanol)

-

96-well black microplates

-

Fluorometer (plate reader) with excitation at ~355 nm and emission at ~460 nm

Assay Procedure

-

Virus Preparation and Titration:

-

Propagate influenza virus in a suitable cell line (e.g., MDCK) or embryonated chicken eggs.

-

Determine the optimal virus dilution that provides a strong fluorescent signal within the linear range of the instrument. This is done by serially diluting the virus stock and measuring its neuraminidase activity.

-

-

Inhibitor Dilution:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).

-

Perform serial dilutions of this compound in the assay buffer to obtain a range of concentrations to be tested.

-

-

Assay Reaction:

-

In a 96-well black microplate, add the diluted this compound solutions.

-

Add the pre-titered influenza virus to each well containing the inhibitor. Include control wells with virus but no inhibitor (100% activity) and wells with buffer only (background).

-

Incubate the plate at room temperature for a specified period (e.g., 45 minutes) to allow the inhibitor to bind to the neuraminidase.

-

-

Substrate Addition and Incubation:

-

Add the MUNANA substrate solution to all wells to initiate the enzymatic reaction.

-

Incubate the plate at 37°C for a defined time (e.g., 60 minutes), protected from light.

-

-

Reaction Termination and Fluorescence Measurement:

-

Stop the reaction by adding the stop solution to each well.

-

Measure the fluorescence intensity using a microplate fluorometer at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Calculate the percentage of neuraminidase inhibition for each this compound concentration relative to the no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Visualizing this compound's In-vitro Evaluation

Mechanism of Action

This compound acts as a competitive inhibitor of the influenza neuraminidase enzyme. By binding to the active site of neuraminidase, this compound prevents the cleavage of sialic acid residues from the surface of infected cells. This action inhibits the release of newly formed virus particles, thereby limiting the spread of the virus to other cells.

References

- 1. dovepress.com [dovepress.com]

- 2. This compound: A Novel Intravenous Neuraminidase Inhibitor for Treatment of Acute Influenza Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound and laninamivir susceptibility of circulating influenza A and B viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mutations I117V and I117M and Oseltamivir Sensitivity of Pandemic (H1N1) 2009 Viruses - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Molecular Binding of Peramivir to the Influenza Neuraminidase Active Site

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peramivir is a potent, intravenously administered neuraminidase inhibitor approved for the treatment of acute uncomplicated influenza.[1][2] Its efficacy stems from its high-affinity binding to the active site of the influenza neuraminidase (NA) enzyme, a critical component in the viral life cycle responsible for the release of progeny virions from infected host cells.[3][4][5] This in-depth technical guide explores the core of this compound's mechanism of action: its intricate binding to the NA active site. We will delve into the quantitative aspects of this interaction, detail the experimental protocols used to characterize it, and visualize the key molecular interactions and experimental workflows.

Molecular Interactions in the Neuraminidase Active Site

The influenza NA active site is a highly conserved region composed of 18 key amino acid residues. These residues are categorized into catalytic and framework sites. The catalytic residues (R118, D151, R152, R224, E276, R292, R371, and Y406 in N2 numbering) are directly involved in the cleavage of sialic acid, the natural substrate of the enzyme. The framework residues provide structural support to the active site.

This compound, a cyclopentane derivative, is structurally distinct from other neuraminidase inhibitors like oseltamivir and zanamivir. It possesses a C4-guanidino group and a hydrophobic side chain, which allows it to form extensive and tight interactions within the NA active site. X-ray crystallography studies of this compound bound to influenza NA have revealed the precise nature of these interactions.

Key interactions include:

-

Carboxylate Group: The negatively charged carboxylate group of this compound forms strong hydrogen bonds with a triad of conserved arginine residues: R118, R292, and R371.

-

Guanidino Group: The guanidino group fits into a pocket and forms stable hydrogen bonds and electrostatic interactions with acidic residues such as E119, D151, and E227.

-

Hydrophobic Side Chain: The hydrophobic side chain occupies a pocket formed by residues including W178 and I222.

-

Acetamido Group: The methyl group of the acetamido moiety interacts with a hydrophobic pocket, while the oxygen and nitrogen atoms form hydrogen bonds.

These extensive interactions contribute to this compound's tight binding and slow dissociation rate from the NA active site, with a reported half-life of dissociation (t1/2) greater than 24 hours, significantly longer than that of oseltamivir and zanamivir.

Quantitative Binding Data

The inhibitory activity of this compound is quantified by parameters such as the 50% inhibitory concentration (IC50) and the inhibition constant (Ki). These values are determined through neuraminidase inhibition assays and can vary depending on the influenza virus type, subtype, and the presence of resistance mutations.

| Influenza Virus | This compound IC50 (nM) | Reference |

| Influenza A | ||

| A(H1N1)pdm09 (Wild-Type) | Median: 0.09 - 1.4 | |

| A(H1N1)pdm09 (H275Y mutant) | Mean: 31.3 ± 10.3 | |

| A(H3N2) | Mean: 0.62 ± 0.05 | |

| Influenza B | ||

| Wild-Type | Mean: 0.74 ± 0.33 | |

| B/Yamagata/16/88 (Wild-Type) | 8.4 ± 0.4 | |

| B/Yamagata/16/88 (H273Y mutant) | 127 ± 16 |

| Influenza Virus | This compound Ki (nM) | Reference |

| B/Yamagata/16/88 (Wild-Type) | 0.066 ± 0.002 | |

| B/Yamagata/16/88 (H273Y mutant) | 4.69 ± 0.44 |

Experimental Protocols

The determination of this compound's binding affinity to influenza neuraminidase is primarily achieved through enzyme inhibition assays. The most common method is a fluorescence-based assay.

Fluorescence-Based Neuraminidase Inhibition Assay

This assay measures the ability of an inhibitor to block the enzymatic activity of neuraminidase. The protocol generally involves the following steps:

-

Reagent Preparation:

-

Prepare a stock solution of this compound trihydrate (e.g., 300 µM).

-

Prepare a working solution of the fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

-

Prepare an assay buffer (e.g., MES buffer with CaCl2, pH 6.5).

-

Prepare a stop solution (e.g., ethanol and NaOH).

-

Dilute the influenza virus stock to an optimal concentration.

-

-

Assay Procedure:

-

Serially dilute the this compound solution in a 96-well plate.

-

Add the diluted virus to each well containing the inhibitor and incubate to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding the stop solution.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence of the product, 4-methylumbelliferone (4-MU), using a fluorometer with excitation and emission wavelengths of approximately 355 nm and 460 nm, respectively.

-

Plot the fluorescence intensity against the inhibitor concentration.

-

Calculate the IC50 value, which is the concentration of the inhibitor that reduces the neuraminidase activity by 50%.

-

Visualizations

This compound Binding to Neuraminidase Active Site

Caption: Key interactions of this compound within the neuraminidase active site.

Workflow of a Fluorescence-Based Neuraminidase Inhibition Assay

Caption: Workflow for determining neuraminidase inhibition.

Resistance to this compound

The emergence of drug resistance is a significant concern for all antiviral therapies. For neuraminidase inhibitors, resistance is often associated with mutations in the NA gene that alter the active site. The H275Y mutation (N1 numbering) is a well-known substitution that confers resistance to oseltamivir and has also been shown to lead to highly reduced inhibition by this compound. Another mutation, H273Y in influenza B, also results in a significant increase in the IC50 and Ki values for this compound. Molecular modeling suggests that such mutations can introduce repulsive interactions that hinder the optimal binding of the inhibitor.

Conclusion

This compound's potent anti-influenza activity is a direct result of its optimized and extensive interactions within the highly conserved active site of the neuraminidase enzyme. Its unique chemical structure allows for the formation of numerous hydrogen bonds, electrostatic interactions, and hydrophobic contacts, leading to tight binding and a slow dissociation rate. Understanding the molecular basis of this interaction, quantified through robust experimental assays, is crucial for the ongoing development of novel antiviral agents and for monitoring the potential emergence of drug-resistant influenza strains. The methodologies and data presented in this guide provide a comprehensive overview for researchers dedicated to combating influenza.

References

- 1. This compound: A Novel Intravenous Neuraminidase Inhibitor for Treatment of Acute Influenza Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fda.gov [fda.gov]

- 3. Antivirals Targeting the Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetics of Neuraminidase Action on Glycoproteins by 1D and 2D NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of Neuraminidase Kinetic Constants Using Whole Influenza Virus Preparations and Correction for Spectroscopic Interference by a Fluorogenic Substrate - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics of Intravenous Peramivir in Adults: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peramivir is a potent antiviral agent belonging to the neuraminidase inhibitor class, indicated for the treatment of acute uncomplicated influenza in adults. Administered as a single intravenous dose, this compound offers a critical therapeutic option for patients who may not be able to tolerate or absorb oral or inhaled antivirals. This technical guide provides an in-depth overview of the pharmacokinetics of intravenous this compound in the adult population, compiling key quantitative data, detailing experimental methodologies, and visualizing relevant pathways and workflows.

Core Pharmacokinetic Profile

Intravenous administration of this compound results in a predictable and linear pharmacokinetic profile.[1] The drug is rapidly distributed and slowly eliminated, with its clearance being highly dependent on renal function.[2]

Table 1: Summary of Key Pharmacokinetic Parameters of Intravenous this compound in Adults (600 mg Single Dose)

| Parameter | Value | Reference |

| Maximum Plasma Concentration (Cmax) | 46,800 ng/mL | [1] |

| Area Under the Curve (AUC0-∞) | 102,700 ng·hr/mL | [1] |

| Volume of Distribution (Central) | 12.56 L | [3] |

| Elimination Half-Life (t½) | Approximately 20 hours | |

| Plasma Protein Binding | < 30% | |

| Total Clearance | Dependent on Creatinine Clearance (CrCl) | |

| Excretion | Approximately 90% excreted unchanged in urine |

Metabolism and Excretion

This compound is not significantly metabolized in humans. It is not a substrate for cytochrome P450 (CYP) enzymes, does not influence glucuronidation, and is not a substrate or inhibitor of P-glycoprotein mediated transport. This minimal metabolism reduces the potential for drug-drug interactions. The primary route of elimination is renal, with about 90% of the administered dose excreted as unchanged drug in the urine.

Dose Adjustments in Renal Impairment

Given that this compound is primarily cleared by the kidneys, dosage adjustments are necessary for patients with renal impairment to avoid drug accumulation.

Table 2: Recommended Single-Dose Adjustments for Intravenous this compound in Adults with Renal Impairment

| Creatinine Clearance (CrCl) | Recommended Dose |

| ≥ 50 mL/min | 600 mg |

| 30-49 mL/min | 200 mg |

| 10-29 mL/min | 100 mg |

For patients on hemodialysis, this compound should be administered after dialysis.

Experimental Protocols

The determination of this compound's pharmacokinetic profile relies on robust clinical study designs and validated bioanalytical methods.

Pharmacokinetic Study Design: A Typical Workflow

A typical pharmacokinetic study for an intravenous drug like this compound involves several key stages, from volunteer recruitment to data analysis. The following diagram illustrates a generalized workflow.

Bioanalytical Method for this compound Quantification in Human Plasma

The quantification of this compound in plasma is typically achieved using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

1. Sample Preparation: Protein Precipitation

-

To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled this compound).

-

Vortex the mixture for 1 minute to precipitate plasma proteins.

-

Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Chromatographic System: A high-performance liquid chromatography (HPLC) system.

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) of the transitions for this compound and the internal standard.

3. Method Validation

The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, ICH) for specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Mechanism of Action: Neuraminidase Inhibition

This compound exerts its antiviral effect by inhibiting the neuraminidase enzyme of the influenza virus. This enzyme is crucial for the release of newly formed virus particles from infected host cells.

References

Peramivir: A Technical Guide to its Design and Mode of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peramivir is a potent antiviral agent belonging to the class of neuraminidase inhibitors, specifically designed for the treatment of acute uncomplicated influenza. Administered intravenously, it offers a critical therapeutic option, particularly for patients unable to take oral or inhaled antivirals. This technical guide provides an in-depth analysis of the design, mechanism of action, binding kinetics, inhibitory activity, pharmacokinetics, and clinical efficacy of this compound. Detailed experimental protocols and data are presented to offer a comprehensive resource for researchers and drug development professionals in the field of antiviral therapeutics.

Design and Chemical Structure

This compound was developed through a structure-based drug design approach, targeting the highly conserved active site of the influenza neuraminidase enzyme.[1] Its chemical structure features a cyclopentane backbone, a distinguishing feature from the cyclohexene scaffold of oseltamivir.[1] Key functional groups include a positively charged guanidinyl group and lipophilic side chains, which are crucial for its potent inhibitory activity.[1]

The chemical name for this compound is (1S,2S,3R,4R)-3-[(1S)-1-(acetylamino)-2-ethylbutyl]-4-(carbamimidoylamino)-2-hydroxycyclopentanecarboxylic acid.[2][3] Its molecular formula is C₁₅H₂₈N₄O₄, with a molecular weight of 328.41 Da.

Synthesis: The synthesis of this compound has been achieved through various routes, with a key step often involving a 1,3-dipolar cycloaddition reaction to form the cyclopentane scaffold. Optimized synthetic processes aim to maximize yield and minimize the use of hazardous reagents.

Mechanism of Action

This compound is a potent and selective inhibitor of the influenza A and B virus neuraminidase enzyme. This enzyme plays a critical role in the viral life cycle by cleaving sialic acid residues on the surface of infected cells, which facilitates the release of newly formed progeny virions. By blocking the active site of neuraminidase, this compound prevents the release of new viral particles, thereby halting the spread of the infection within the host.

The mechanism of action can be visualized as a competitive inhibition of the neuraminidase enzyme.

Binding Kinetics and Affinity

A key characteristic of this compound is its slow-binding kinetics and tight binding to the neuraminidase active site. The active site of the influenza neuraminidase is composed of highly conserved catalytic and framework residues. This compound's guanidino group forms stable hydrogen bonds and electrostatic interactions with acidic residues such as E119, D151, and E227 within the enzyme's active site. These interactions contribute to a slow dissociation rate, with a reported half-life of dissociation (t₁/₂) of over 24 hours, which is significantly longer than that of oseltamivir and zanamivir. This prolonged binding is thought to contribute to its potent and long-lasting antiviral activity. Molecular docking studies have identified key residues, such as Arg 368, as being crucial for the ionic interaction between this compound and neuraminidase.

In Vitro Inhibitory Activity

This compound demonstrates potent inhibitory activity against a wide range of influenza A and B virus strains, including avian influenza subtypes with pandemic potential like H5N1, H7N9, and H9N2. Its 50% inhibitory concentration (IC₅₀) values are often in the sub-nanomolar to low nanomolar range. Notably, this compound has shown improved in vitro activity against influenza B isolates compared to other neuraminidase inhibitors.

| Influenza Virus Strain | This compound IC₅₀ (nM) - Median/Mean (Range) |

| Influenza A (various strains) | 0.2 (0.09 - 1.4) |

| 2009 H1N1 | 0.06 - 0.26 |

| Influenza B (various strains) | 1.3 (0.60 - 11) |

| Influenza B (circulating strains) | 0.74 ± 0.33 |

| High-Risk Patient Isolates (A & B) | 0.724 - 25.02 |

Pharmacokinetics

This compound is administered intravenously, ensuring rapid and complete bioavailability. It exhibits linear pharmacokinetics, with dose-proportional increases in maximum plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC).

| Pharmacokinetic Parameter | Value | Reference |

| Administration Route | Intravenous | |

| Volume of Distribution | 12.45 - 12.56 L | |

| Plasma Protein Binding | < 30% | |

| Metabolism | Not significantly metabolized | |

| Excretion | Primarily excreted unchanged in urine (~90%) | |

| Elimination Half-life | Approximately 20 hours |

Clinical Efficacy and Safety

Clinical trials have demonstrated that a single intravenous dose of this compound is effective and well-tolerated for the treatment of acute uncomplicated influenza in adults. Studies have shown that this compound significantly reduces the time to alleviation of symptoms compared to placebo. A meta-analysis suggested that this compound's efficacy might be higher than that of other neuraminidase inhibitors, with a similar safety profile.

Common adverse events reported in clinical trials are generally mild to moderate and include gastrointestinal symptoms such as diarrhea. Rare but serious skin reactions and neuropsychiatric events have also been reported.

Resistance

The emergence of drug-resistant influenza strains is a concern for all antiviral medications. Resistance to this compound is associated with specific mutations in the neuraminidase gene. The H275Y mutation (N1 numbering) in influenza A(H1N1) viruses is a well-characterized mutation that confers resistance to both oseltamivir and this compound. For influenza B viruses, the H273Y mutation in the neuraminidase active site has been shown to confer resistance to this compound. Surveillance for these and other potential resistance mutations is ongoing.

Experimental Protocols

In Vitro Neuraminidase Inhibition Assay (Fluorometric)

This protocol is based on the widely used method employing the fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

Principle: Influenza neuraminidase cleaves the MUNANA substrate, releasing the fluorescent product 4-methylumbelliferone (4-MU). The fluorescence intensity is proportional to the enzyme activity. In the presence of an inhibitor like this compound, the enzymatic activity is reduced, leading to a decrease in the fluorescent signal. The IC₅₀ value is the concentration of the inhibitor required to reduce neuraminidase activity by 50%.

Materials:

-

Recombinant influenza neuraminidase or influenza virus isolates

-

MUNANA substrate

-

This compound (or other test inhibitors)

-

Assay buffer (e.g., MES buffer with CaCl₂)

-

Stop solution (e.g., ethanol/glycine-NaOH buffer)

-

Black 96-well microplates

-

Fluorometer (Ex: ~355-365 nm, Em: ~450-460 nm)

Procedure:

-

Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add the diluted inhibitor solutions and a pre-determined optimal concentration of the neuraminidase enzyme. Incubate for a specified time (e.g., 30-45 minutes) at room temperature to allow for inhibitor binding.

-

Substrate Addition: Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding the stop solution.

-

Fluorescence Measurement: Read the fluorescence intensity using a fluorometer.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using a sigmoidal dose-response curve fit.

In Vitro Viral Replication Assay (General Workflow)

This protocol outlines a general method to assess the inhibitory effect of a compound on influenza virus replication in cell culture.

Principle: The ability of an antiviral compound to inhibit the replication of influenza virus in a susceptible cell line (e.g., Madin-Darby Canine Kidney - MDCK cells) is quantified. The reduction in viral yield or cytopathic effect (CPE) is measured.

Materials:

-

Influenza virus stock

-

MDCK cells (or other susceptible cell line)

-

Cell culture medium

-

This compound (or other test compounds)

-

TPCK-trypsin (for viral activation)

-

Reagents for viral quantification (e.g., for plaque assay, TCID₅₀ assay, or qPCR)

Procedure:

-

Cell Seeding: Seed MDCK cells in multi-well plates and grow to confluency.

-

Infection: Pre-incubate the cells with serial dilutions of this compound for a short period. Then, infect the cells with a known multiplicity of infection (MOI) of the influenza virus.

-

Incubation: Incubate the infected cells in the presence of the test compound and TPCK-trypsin at 37°C in a CO₂ incubator.

-

Endpoint Measurement: After a defined incubation period (e.g., 24-72 hours), assess the extent of viral replication. This can be done by:

-

Plaque Assay: Collecting the supernatant and titrating the amount of infectious virus by counting plaque-forming units (PFU).

-

TCID₅₀ Assay: Determining the 50% tissue culture infectious dose by observing the cytopathic effect in serially diluted supernatant.

-

Quantitative PCR (qPCR): Quantifying the amount of viral RNA in the supernatant or cell lysate.

-

-

Data Analysis: Determine the concentration of this compound that inhibits viral replication by 50% (EC₅₀).

Conclusion

This compound is a significant advancement in the treatment of influenza, offering a potent, intravenously administered option with a favorable pharmacokinetic profile. Its unique chemical structure and slow-binding kinetics contribute to its robust antiviral activity against a broad range of influenza viruses. This technical guide provides a comprehensive overview of the critical aspects of this compound's design and mode of action, serving as a valuable resource for the scientific community engaged in antiviral research and development. Continued surveillance for resistance and further studies in various patient populations will remain important for optimizing its clinical use.

References

- 1. This compound for the treatment of influenza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

Peramivir's Potent Activity Against Avian Influenza Strains H5N1 and H7N9: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the antiviral activity of peramivir against highly pathogenic avian influenza A viruses of the H5N1 and H7N9 subtypes. Designed for researchers, scientists, and drug development professionals, this document synthesizes key in vitro and in vivo data, details experimental methodologies, and visualizes complex biological and experimental workflows.

Executive Summary

This compound, a potent neuraminidase (NA) inhibitor, demonstrates significant efficacy against both H5N1 and H7N9 avian influenza strains.[1][2] Its mechanism of action, shared with other NA inhibitors, involves blocking the release of progeny virions from infected host cells, thereby curtailing the spread of infection.[3][4][5] This guide presents a compilation of preclinical data from various studies, highlighting this compound's strong inhibitory activity in enzymatic and cell-based assays, as well as its protective effects in animal models. The detailed experimental protocols and visual diagrams included herein are intended to serve as a valuable resource for the scientific community engaged in influenza research and antiviral drug development.

In Vitro Activity of this compound

This compound has been shown to be a highly effective inhibitor of the neuraminidase enzyme of both H5N1 and H7N9 viruses in laboratory settings. Its inhibitory activity is comparable to or, in some cases, superior to other neuraminidase inhibitors.

Neuraminidase Inhibition and Plaque Reduction Assays

The in vitro efficacy of this compound is primarily assessed through neuraminidase inhibition assays and plaque reduction assays. The 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) are key metrics used to quantify the drug's potency.

| Virus Strain | Assay Type | This compound IC50 (nM) | This compound EC50 (nM) | Reference |

| A/Vietnam/1203/04 (H5N1) | Neuraminidase Inhibition | 0.6 ± 0.2 | - | |

| A/Vietnam/1203/04 (H5N1) | Plaque Reduction | - | 0.3 ± 0.1 | |

| H5N1 (Wild-Type) | Neuraminidase Inhibition | Sub-nanomolar | - | |

| H5N1 (H275Y mutant) | Neuraminidase Inhibition | Lower than wild-type | - | |

| H7N9 | Neuraminidase Inhibition | Comparable to oseltamivir | - |

Table 1: In Vitro Activity of this compound against H5N1 and H7N9 Strains

In Vivo Efficacy of this compound

Animal models, primarily mice and ferrets, are crucial for evaluating the in vivo therapeutic potential of antiviral agents against highly pathogenic influenza viruses. Studies have consistently demonstrated that this compound treatment can significantly improve survival rates, reduce viral loads in the lungs and other organs, and mitigate disease severity in animals infected with lethal doses of H5N1 and H7N9.

Mouse Models

In murine models of H5N1 infection, intramuscularly administered this compound has been shown to provide significant protection against mortality. The timing of treatment initiation and the dosing regimen are critical factors for survival.

| Virus Strain | Animal Model | Treatment Regimen | Outcome | Reference |

| A/Vietnam/1203/04 (H5N1) | Mouse | Single IM dose | 33% survival | |

| A/Vietnam/1203/04 (H5N1) | Mouse | Twice daily IM injections | 55% survival | |

| A/Vietnam/1203/04 (H5N1) | Mouse | 8-day IM regimen | 100% survival | |

| A/Vietnam/1203/04 (H5N1) | Mouse | Delayed treatment (24h p.i.) | 78% survival | |

| A/Vietnam/1203/04 (H5N1) | Mouse | Delayed treatment (48h p.i.) | 56% survival | |

| Wild-type H5N1 | Mouse | Single IV treatment (10 mg/kg) | Prevented lethality | |

| H5N1 (H275Y mutant) | Mouse | 5-day administration (30 mg/kg) | Prevented lethality | |

| A/Shantou/1001/2014 (H7N9) | Mouse | 30 mg/kg/day IM (0-8 dpi) | Dose-dependent protection |

Table 2: In Vivo Efficacy of this compound in Mouse Models

Ferret Models

Ferrets are considered a gold-standard model for influenza research as the disease progression closely mimics human infection. This compound has demonstrated significant therapeutic benefits in ferrets infected with H5N1, including increased survival and reduced viral replication.

| Virus Strain | Animal Model | Treatment Regimen | Outcome | Reference |

| A/Vietnam/1203/04 (H5N1) | Ferret | Post-exposure treatment | 75% survival vs 11% in untreated | |

| A/Vietnam/1203/04 (H5N1) | Ferret | Post-exposure treatment | 70% survival vs 30% in vehicle-treated |

Table 3: In Vivo Efficacy of this compound in Ferret Models

Mechanism of Action

This compound functions by inhibiting the influenza virus neuraminidase enzyme, which is crucial for the release of newly formed virus particles from infected cells. By binding tightly to the active site of the neuraminidase, this compound prevents the cleavage of sialic acid residues on the host cell surface, leading to the aggregation of virions at the cell membrane and preventing their spread to other cells.

Caption: Mechanism of action of this compound.

Experimental Protocols

Fluorescence-Based Neuraminidase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.

Materials:

-

2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

-

This compound and other NA inhibitors

-

Assay buffer (e.g., MES with CaCl2)

-

Stop solution (e.g., NaOH in ethanol)

-

96-well plates

-

Fluorometer

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Incubate the diluted this compound with a standardized amount of influenza virus (containing neuraminidase) for a specified time (e.g., 45 minutes at room temperature).

-

Add the MUNANA substrate to initiate the enzymatic reaction and incubate (e.g., 1 hour at 37°C).

-

Stop the reaction by adding the stop solution.

-

Measure the fluorescence of the released 4-methylumbelliferone using a fluorometer (excitation ~355 nm, emission ~460 nm).

-

The IC50 value is calculated as the concentration of this compound that reduces the neuraminidase activity by 50% compared to the virus-only control.

Plaque Reduction Neutralization Test (PRNT)

This cell-based assay measures the ability of an antiviral compound to inhibit virus replication and spread.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza virus stock

-

This compound

-

Cell culture medium

-

Semi-solid overlay (e.g., Avicel or agarose)

-

Crystal violet or immunostaining reagents

Procedure:

-

Seed MDCK cells in multi-well plates to form a confluent monolayer.

-

Prepare serial dilutions of this compound.

-

Incubate the virus with the this compound dilutions for a set period (e.g., 1 hour) to allow the drug to bind to the virus.

-

Infect the MDCK cell monolayers with the virus-peramivir mixtures.

-

After an adsorption period, remove the inoculum and add a semi-solid overlay containing the corresponding concentration of this compound. This restricts virus spread to adjacent cells, leading to the formation of localized lesions (plaques).

-

Incubate the plates for 2-3 days to allow for plaque development.

-

Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

The EC50 value is determined as the concentration of this compound that reduces the number of plaques by 50% relative to the untreated virus control.

In Vivo Efficacy Study in a Mouse Model

This protocol outlines a general procedure for assessing the therapeutic efficacy of this compound in mice lethally challenged with H5N1 or H7N9.

Caption: General workflow for an in vivo antiviral efficacy study.

Procedure:

-

Animal Model: Use specific-pathogen-free mice (e.g., BALB/c, 6-8 weeks old).

-

Virus Challenge: Anesthetize mice lightly and inoculate them intranasally with a lethal dose (e.g., 5 MLD50) of H5N1 or H7N9 virus in a small volume (e.g., 50 µl) of PBS.

-

Treatment: Administer this compound via the desired route (e.g., intramuscularly or intravenously) at various doses and schedules. Treatment can be initiated prophylactically or at different time points post-infection (p.i.) to assess the therapeutic window.

-

Monitoring: Observe the mice daily for a specified period (e.g., 14-21 days) for clinical signs of illness, including weight loss, ruffled fur, lethargy, and respiratory distress.

-

Endpoints: The primary endpoint is typically survival. Secondary endpoints may include changes in body weight, mean time to death, and viral titers in the lungs, brain, and other organs at various time points p.i.

Resistance

As with other neuraminidase inhibitors, the emergence of drug-resistant variants is a concern. The H275Y mutation in the neuraminidase has been associated with resistance to oseltamivir and reduced susceptibility to this compound in some influenza strains. However, studies have shown that this compound may still retain therapeutic activity against H5N1 viruses harboring this mutation, albeit potentially requiring higher doses. The R292K mutation in the neuraminidase of H7N9 has been shown to confer high-level resistance to both oseltamivir and this compound. Continuous surveillance for resistance mutations is essential for effective antiviral therapy.

Conclusion

This compound demonstrates robust antiviral activity against highly pathogenic H5N1 and H7N9 avian influenza viruses in both in vitro and in vivo models. Its efficacy, particularly when administered parenterally, makes it a valuable therapeutic option, especially for severe influenza infections. The data summarized in this guide underscore the importance of early treatment initiation and appropriate dosing to maximize therapeutic benefit and mitigate the risk of adverse outcomes. Further research into combination therapies and continued monitoring for antiviral resistance are critical components of pandemic preparedness.

References

- 1. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Guide for the Use of the Ferret Model for Influenza Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

Methodological & Application

Application Notes and Protocols for In Vitro Antiviral Assays of Peramivir

Audience: Researchers, scientists, and drug development professionals.

Introduction

Peramivir is a potent and selective inhibitor of the influenza virus neuraminidase (NA), an enzyme essential for the release of progeny virions from infected host cells.[1][2] By blocking the active site of the NA enzyme, this compound prevents the cleavage of sialic acid residues on the cell surface, leading to the aggregation of newly formed virus particles and halting the spread of infection.[1][2] In vitro assays are fundamental for evaluating the antiviral activity of this compound, determining its potency against various influenza strains, and monitoring for the emergence of resistant variants.

These application notes provide detailed protocols for key in vitro assays to assess the antiviral efficacy of this compound, including neuraminidase inhibition, plaque reduction, and virus yield reduction assays. Additionally, a summary of reported 50% inhibitory concentration (IC₅₀) and 50% effective concentration (EC₅₀) values is presented to offer a comparative perspective on this compound's activity.

Mechanism of Action: Neuraminidase Inhibition

This compound functions by mimicking the natural substrate of the neuraminidase enzyme, sialic acid. It binds with high affinity to the conserved active site of the neuraminidase, effectively blocking its enzymatic function.[3] This inhibition prevents the release of newly synthesized viruses from infected cells, thereby limiting the progression of the infection.

References

Application Notes and Protocols for Evaluating Peramivir Efficacy in Animal Models

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of mouse and ferret models to test the efficacy of Peramivir, a potent neuraminidase inhibitor, against influenza virus infections.

Introduction to this compound and Preclinical Animal Models

This compound is an intravenously administered antiviral drug that functions as a selective inhibitor of the influenza virus neuraminidase enzyme.[1][2] This enzyme is crucial for the release of newly formed viral particles from infected host cells, and its inhibition prevents the spread of the virus.[1] Preclinical evaluation in relevant animal models is a critical step in the development and validation of antiviral therapies. Mice are widely used for initial efficacy studies due to their cost-effectiveness and the availability of immunological reagents.[3][4] Ferrets are considered the gold-standard model for influenza research because they exhibit clinical symptoms, such as fever and sneezing, that closely mimic human infection and can be infected with human influenza strains without prior adaptation.

Mechanism of Action of this compound

This compound targets the neuraminidase (NA) glycoprotein on the surface of the influenza virus. The NA enzyme cleaves sialic acid residues from the host cell surface, facilitating the release of progeny virions. This compound binds with high affinity to the active site of the NA enzyme, blocking its function. This action causes the newly synthesized viruses to remain tethered to the host cell surface, preventing their release and subsequent infection of other cells, thereby reducing the overall viral load.

Caption: Mechanism of this compound action on the influenza virus lifecycle.

Mouse Model for this compound Efficacy Testing

The mouse model is a fundamental tool for the primary evaluation of antiviral compounds against various influenza strains, including highly pathogenic avian influenza (HPAI) like H5N1 and H7N9.

Quantitative Data Summary: this compound Efficacy in Mice

The following table summarizes key findings from various studies evaluating this compound in mouse models of influenza infection.

| Influenza Strain | Mouse Strain | This compound Dosage & Regimen | Key Efficacy Findings | Reference(s) |

| A/H1N1 (pdm09) | Immunosuppressed Mice | 40 mg/kg, IV, once daily for 20 days | Significantly reduced mortality, body weight loss, viral titers, and cytokine production compared to vehicle. | |

| A/H1N1 | BALB/c | 10 mg/kg, IM, single injection | Significantly reduced weight loss and mortality. Comparable to a 5-day oral oseltamivir course (2-20 mg/kg/day). | |

| A/H5N1 (A/Vietnam/1203/04) | BALB/c | 30 mg/kg, IM, single injection | 70-80% survival compared to 36% in the control group. | |

| A/H7N9 (A/Shantou/1001/2014) | C57/BL6 | 30 mg/kg/day, IM, multiple doses (0-8 dpi) | Protected mice from lethal infection, eradicated the virus from respiratory and extrapulmonary tissues, and prevented neuropathy. | |

| A/H7N9 (A/Shantou/1001/2014) | C57/BL6 | 30 mg/kg, IM, single dose at time of infection | Provided 50% protection and significantly lowered lung viral titers. | |

| Influenza B (BR/08) | BALB/c & BALB scid | 75 mg/kg, IM, single or multiple doses | Reduced virus replication in BALB scid mice but was not sufficient for complete viral clearance. | |

| Various A & B strains | N/A | 100 mg/kg/dose | Provided 100% protection against four different influenza strains (H3N2, H1N1, and B). |

Protocol: this compound Efficacy in a Lethal Influenza Mouse Model

This protocol describes a typical experiment to assess the therapeutic efficacy of this compound in mice lethally challenged with an influenza A virus.

Materials:

-

6- to 8-week-old BALB/c mice

-

Mouse-adapted influenza virus stock (e.g., A/WSN/33 (H1N1), A/Victoria/3/75 (H3N2)) with a known lethal dose (LD50)

-

This compound for injection

-

Vehicle control (e.g., sterile saline)

-

Anesthetic (e.g., isoflurane)

-

Biosafety cabinet (BSL-2 or higher)

-

Calibrated pipettes and sterile, filtered tips

-

Sterile syringes and needles for injection

-

Microcentrifuge tubes

-

VTM (Viral Transport Medium)

-

Equipment for tissue homogenization

-

Reagents for TCID50 assay or qRT-PCR

Procedure:

-

Animal Acclimatization: House mice in appropriate containment facilities for at least one week prior to the experiment to allow for acclimatization.

-

Group Allocation: Randomly assign mice to experimental groups (e.g., Vehicle Control, this compound Treatment). A typical group size is 10 mice for survival studies and 3-5 mice per time point for virology/pathology studies.

-

Virus Inoculation (Day 0): a. Lightly anesthetize mice using isoflurane. b. Inoculate mice intranasally with a lethal dose of influenza virus (e.g., 5x LD50) in a small volume (typically 25-50 µL). c. Return mice to their cages and monitor for recovery from anesthesia.

-

Treatment Administration: a. Prepare this compound and vehicle solutions under sterile conditions. b. At the designated time post-infection (e.g., 24 hours for therapeutic studies), administer this compound via the desired route (e.g., intramuscular or intravenous injection). The volume and concentration should be based on the target dose (e.g., 30 mg/kg). c. Administer the vehicle solution to the control group using the same volume and route. d. Continue treatment according to the planned regimen (e.g., single dose, or once daily for 5 days).

-

Daily Monitoring (Days 1-14): a. Record the body weight of each mouse daily. b. Observe and score clinical signs of illness (e.g., ruffled fur, lethargy, hunched posture). c. Record survival daily. Euthanize mice that lose a predetermined percentage of their initial body weight (e.g., >25-30%) or show signs of severe distress, as per institutional guidelines.

-

Viral Titer Determination (Optional): a. At selected time points (e.g., days 3 and 6 post-infection), euthanize a subset of mice from each group. b. Aseptically collect tissues, particularly lungs and brains. c. Homogenize the tissues in a known volume of VTM. d. Clarify the homogenate by centrifugation. e. Determine the viral titer in the supernatant using a 50% Tissue Culture Infective Dose (TCID50) assay on MDCK cells or by quantitative real-time PCR (qRT-PCR).

-

Data Analysis: a. Plot survival curves (Kaplan-Meier) and compare between groups using a log-rank test. b. Graph the mean percent body weight change over time for each group. c. Compare viral titers between groups at each time point using appropriate statistical tests (e.g., t-test or ANOVA).

Ferret Model for this compound Efficacy Testing

The ferret model is superior for assessing clinical endpoints like fever and nasal symptoms, making it highly relevant for predicting human outcomes. Ferrets are susceptible to a wide range of human and avian influenza viruses.

Quantitative Data Summary: this compound Efficacy in Ferrets

The following table summarizes key findings from studies evaluating this compound in ferret models of influenza infection.

| Influenza Strain | This compound Dosage & Regimen | Key Efficacy Findings | Reference(s) |

| Influenza B (B/Kadoma/1/2005) | 60 mg/kg, IV, single dose (1 dpi) | Significantly reduced median AUC virus titers (8.3 vs 10.7 log10 TCID50·day/ml in controls). Attenuated fever by ~1°C. | |

| Influenza B (B/Kadoma/1/2005) | 30 mg/kg, IV, single dose | Lower nasal virus titers on day 2 post-infection compared to oral oseltamivir. | |

| A/H5N1 (A/Vietnam/1203/04) | 30 mg/kg, IM, multiple doses (+1h, then daily for 4 days) | 40-64% improvement in survival compared to mock-treated animals. Reduced infectious virus titers in lungs and brains. |

Protocol: this compound Efficacy in an Influenza Ferret Model

This protocol outlines a study to evaluate this compound's effect on viral shedding and clinical symptoms in influenza-infected ferrets.

Materials:

-

Young adult ferrets (6-12 months old), seronegative for circulating influenza viruses

-

Influenza virus stock (e.g., A(H1N1)pdm09, Influenza B strain)

-

This compound for injection

-

Vehicle control (e.g., sterile saline)

-

Anesthetic (e.g., ketamine/xylazine or isoflurane)

-

Implantable telemetry probes for temperature monitoring (optional)

-

Nasal wash collection supplies (sterile PBS)

-

Biosafety cabinet and appropriate BSL-2/3 containment facilities

-

VTM, reagents for viral titration (TCID50 or qRT-PCR)

Procedure:

-

Animal Preparation & Acclimatization: a. House ferrets individually in cages that prevent direct contact but allow for respiratory transmission studies if needed. b. Acclimatize ferrets for at least one week. c. If continuous temperature monitoring is desired, surgically implant telemetry probes in the peritoneal cavity at least one week before infection and allow for recovery.

-

Baseline Data Collection: For 2-3 days prior to infection, record baseline body temperature and weight.

-

Virus Inoculation (Day 0): a. Anesthetize ferrets. b. Inoculate ferrets intranasally with the target virus dose (e.g., 10^6 TCID50) in a total volume of ~1.0 mL (0.5 mL per nostril). c. Monitor recovery from anesthesia.

-

Treatment Administration: a. At the designated time post-infection (e.g., 24 hours), administer this compound (e.g., 30-60 mg/kg) or vehicle via the intravenous or intramuscular route to the appropriate groups. b. Follow the prescribed treatment schedule (e.g., single dose).

-

Daily Monitoring and Sample Collection (Days 1-7 or 14): a. Record body weight and temperature daily. b. Observe and score clinical signs (e.g., sneezing, nasal discharge, activity level). c. Collect nasal washes daily. To do this, anesthetize the ferret and instill a small volume of sterile PBS into the nostrils, then collect the runoff into a sterile tube. d. Process nasal wash samples immediately for viral titration or store in VTM at -80°C.

-

Viral Titer Determination: a. Quantify the amount of infectious virus in the nasal wash samples using a TCID50 assay or quantify viral RNA using qRT-PCR.

-

Data Analysis: a. Plot the mean viral titers (log10 TCID50/mL) for each group over time. Calculate the Area Under the Curve (AUC) for viral titers and compare between groups. b. Graph the mean body temperature and percent weight change for each group over time. c. Compare clinical scores between groups. d. Use appropriate statistical tests (e.g., ANOVA, Mann-Whitney U test) to determine the significance of the findings.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for conducting antiviral efficacy studies in either mouse or ferret models.

Caption: General experimental workflow for in vivo this compound efficacy studies.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 3. Frontiers | Using the Ferret as an Animal Model for Investigating Influenza Antiviral Effectiveness [frontiersin.org]

- 4. Methods for Evaluation of Antiviral Efficacy Against Influenza Virus Infections in Animal Models | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols: Peramivir Dose-Response Studies in Clinical Trials

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview of the dose-response relationship of peramivir, an intravenous neuraminidase inhibitor, as determined through key clinical trials. The document summarizes critical efficacy and safety data, details the experimental protocols used in these studies, and provides visual diagrams of the drug's mechanism and trial workflows.

Application Notes: Summary of Findings

This compound is an antiviral agent that functions by inhibiting the neuraminidase enzyme of influenza A and B viruses, which is essential for the release of new viral particles from infected host cells.[1][2] Clinical trials have primarily investigated intravenous (IV) single and multiple-day dosing regimens, typically comparing 300 mg and 600 mg doses against placebo or the oral neuraminidase inhibitor, oseltamivir.

Efficacy in Uncomplicated Influenza

In adult outpatients with acute, uncomplicated seasonal influenza, single intravenous doses of this compound have been shown to be effective. A key study demonstrated that both 300 mg and 600 mg single IV doses of this compound significantly reduced the time to alleviation of symptoms compared to placebo.[3][4] The median time to symptom alleviation was nearly identical for both doses, suggesting a potential plateau in clinical effect at the 300 mg dose for this patient population.[5]

A subsequent Phase III study comparing single-dose 300 mg and 600 mg IV this compound to a standard 5-day oral oseltamivir regimen (75 mg twice daily) found the efficacy to be similar across all three groups, establishing non-inferiority.

Table 1: Efficacy of Single-Dose IV this compound in Uncomplicated Influenza

| Study (Reference) | Treatment Arm | N | Median Time to Alleviation of Symptoms (Hours) | 95% Confidence Interval (CI) | Adjusted P-value vs. Placebo |

|---|---|---|---|---|---|

| Kohno et al., 2010 | This compound 300 mg | 99 | 59.1 | 50.9 - 72.4 | 0.0092 |

| This compound 600 mg | 97 | 59.9 | 54.4 - 68.1 | 0.0092 | |

| Placebo | 100 | 81.8 | 68.0 - 101.5 | N/A | |

| Kohno et al., 2011 | This compound 300 mg | 364 | 78.0 | 68.4 - 88.6 | N/A (vs. Oseltamivir) |

| This compound 600 mg | 364 | 81.0 | 72.7 - 91.5 | N/A (vs. Oseltamivir) |

| | Oseltamivir 75 mg BID | 363 | 81.8 | 73.2 - 91.1 | N/A |

Efficacy in High-Risk and Hospitalized Patients

For high-risk patients (e.g., those with diabetes or chronic respiratory diseases), a dose-response relationship appears more evident. A study administering this compound for 1 to 5 days found that the 600 mg dose group had a significantly shorter duration of influenza illness compared to the 300 mg group. This suggests that higher doses may provide greater benefit in patients with more severe disease or underlying health conditions.

However, a separate Phase III study in a broader population of hospitalized patients with severe influenza (which was ultimately terminated for futility) did not demonstrate a significant clinical benefit for 600 mg this compound plus standard of care (SOC) compared to placebo plus SOC.

Table 2: Efficacy of IV this compound in High-Risk Patients

| Study (Reference) | Treatment Arm | N | Median Duration of Influenza Illness (Hours) | 90% Confidence Interval (CI) | Hazard Ratio (600mg vs 300mg) |

|---|---|---|---|---|---|

| Sugaya et al., 2012 | This compound 300 mg/day | 18 | 114.4 | 40.2 - 235.3 | 0.497 |

| | this compound 600 mg/day | 19 | 42.3 | 30.0 - 82.7 | |

Safety and Tolerability

Across multiple studies, this compound has been generally well-tolerated at both 300 mg and 600 mg doses, with an adverse event profile similar to that of placebo and oseltamivir. The most commonly reported adverse event is diarrhea. No significant difference in the rate of adverse events has been observed between the 300 mg and 600 mg dose groups.

Table 3: Safety Profile of IV this compound (Selected Studies)

| Study (Reference) | Treatment Arm | N | Any Adverse Event (%) | Diarrhea (%) | Serious Adverse Events (%) |

|---|---|---|---|---|---|

| Kohno et al., 2010 | This compound 300 mg | 99 | 28.3% | 4.0% | 0% |

| This compound 600 mg | 97 | 24.7% | 3.1% | 0% | |

| Placebo | 100 | 25.0% | 5.0% | 0% | |

| Sugaya et al., 2012 | This compound 300 mg/day | 21 | 71.4% | Not specified | Not specified |

| | this compound 600 mg/day | 21 | 76.2% | Not specified | Not specified |

Pharmacokinetics

This compound exhibits linear pharmacokinetics, with exposure (Cmax and AUC) increasing proportionally with the dose. It is primarily eliminated unchanged via the kidneys, with a terminal elimination half-life of approximately 20 hours, supporting single-daily dosing. Dose adjustments are recommended for patients with renal impairment.

Table 4: Pharmacokinetic Parameters of Single-Dose IV this compound in Adults

| Parameter | 600 mg Dose |

|---|---|

| Cmax (Maximum Serum Concentration) | ~46,800 ng/mL |

| AUC0-∞ (Area Under the Curve) | ~102,700 ng·hr/mL |

| Volume of Distribution (Central) | ~12.6 L |

| Protein Binding | <30% |

| Elimination Half-life | ~20 hours |

| Primary Route of Elimination | Renal (~90% as unchanged drug) |

Protocols: Key Experimental Methodologies

The following sections describe generalized protocols based on methodologies from pivotal this compound clinical trials.

Protocol: Randomized, Double-Blind, Placebo-Controlled Trial in Uncomplicated Influenza

-

Objective: To evaluate the efficacy and safety of single-dose intravenous this compound compared to placebo in adults with acute uncomplicated influenza.

-

Study Design: Multicenter, randomized, double-blind, placebo-controlled.

-

Patient Population:

-

Inclusion Criteria: Previously healthy adults (e.g., 20-64 years) with a positive influenza rapid antigen test; onset of influenza symptoms (including fever ≥38.0°C and at least one respiratory and one systemic symptom) within 48 hours of randomization.

-

Exclusion Criteria: High-risk conditions, pregnancy, severe influenza requiring hospitalization, receipt of other antiviral medications.

-

-

Randomization and Blinding: Patients are randomized in a 1:1:1 ratio to receive a single intravenous infusion of this compound 300 mg, this compound 600 mg, or a matching placebo (e.g., normal saline). Both patients and investigators are blinded to the treatment assignment.

-

Intervention:

-

Confirm eligibility and obtain informed consent.

-

Administer the assigned study drug (this compound or placebo) as a single intravenous infusion over 15-30 minutes on Day 1.

-

-

Assessments and Endpoints:

-

Primary Efficacy Endpoint: Time to alleviation of symptoms (TTAS), defined as the time from initiation of study drug until all seven influenza symptoms (cough, sore throat, headache, nasal congestion, feverishness, fatigue, myalgia) are rated as 'mild' or 'absent' and remain so for at least 24 hours.

-

Data Collection: Patients self-assess symptoms and body temperature twice daily for up to 14 days using a diary.

-

Virology: Nasal and pharyngeal swabs are collected at baseline and on specified follow-up days (e.g., Days 2, 3, 6) to determine viral titer and shedding.

-

Safety: Monitor and record all adverse events (AEs), serious adverse events (SAEs), and results from clinical laboratory tests throughout the study period.

-

-

Statistical Analysis: The primary endpoint (TTAS) is typically analyzed using a Cox proportional-hazards model, with results often visualized using Kaplan-Meier curves.

Protocol: Dose-Escalation Safety and Tolerability Study

-

Objective: To determine the safety, tolerability, and pharmacokinetics of escalating doses of this compound in healthy volunteers.

-

Study Design: Single-center, randomized, placebo-controlled, dose-escalation. Can be conducted in two parts: single ascending dose (SAD) and multiple ascending dose (MAD).

-

Patient Population:

-

Inclusion Criteria: Healthy adult men and women (e.g., 18-40 years) with a body mass index (BMI) within a normal range (e.g., 19-32).

-